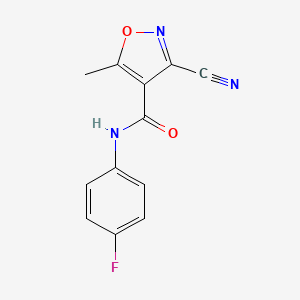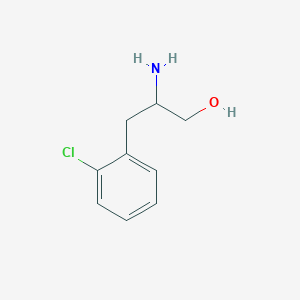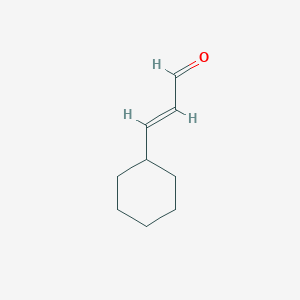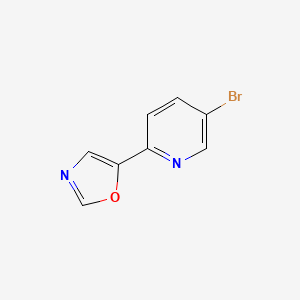
3-cyano-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “3-cyano-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide” would depend on the conditions and reagents used. Isoxazole rings can participate in various reactions, and the cyano and fluorophenyl groups may also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Prodrug Development : A study by Patterson, Cheung, & Ernest (1992) discussed the synthesis of a new prodrug related to the compound. This prodrug was found to be absorbed intact in rats and metabolized to yield plasma concentrations of an antiinflammatory agent.
Immunosuppressive and Antirheumatic Applications : Research by Knecht & Löffler (1998) explored isoxazol derivatives, including leflunomide and its metabolites, for their potential as immunosuppressive and antirheumatic drugs. These compounds showed strong inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis, which is essential for immune cell functions.
Analytical Chemistry and Pharmacology : McLaughlin et al. (2016) McLaughlin, Morris, Kavanagh, Power, Twamley, O'Brien, Talbot, Dowling, & Brandt identified and characterized a compound similar to 3-cyano-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. Their work serves as a reminder of the potential mislabeling of 'research chemicals' and the importance of accurate identification for pharmacological studies.
Antibacterial Research : Shu-jun (2006) Chao Shu-jun investigated the synthesis and antibacterial activities of a compound structurally similar to the one . The compound showed good bacteriostatic effects on various bacterial strains, suggesting potential as a new antibacterial agent.
Cancer Research : Ghosh, Zheng, & Uckun (1999) Ghosh, Zheng, & Uckun synthesized analogs of A77 1726, the active metabolite of leflunomide, which is known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), a target in cancer therapy. Their work highlights the relevance of such compounds in the development of anticancer drugs.
Agricultural Research : Hwang, Kim, Jeon, Hong, Song, Chung, & Cho (2005) Hwang, Kim, Jeon, Hong, Song, Chung, & Cho synthesized a series of derivatives for use as herbicides, demonstrating the compound's potential applications in agriculture.
Corrosion Inhibition : Abu-Rayyan et al. (2022) Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem explored acrylamide derivatives related to 3-cyano-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide for corrosion inhibition on copper, showing its potential in materials science.
Zukünftige Richtungen
The future directions for research on “3-cyano-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its reactivity, investigating its potential biological activity, or developing new synthetic routes .
Eigenschaften
IUPAC Name |
3-cyano-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-11(10(6-14)16-18-7)12(17)15-9-4-2-8(13)3-5-9/h2-5H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHBDOGPSVZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)
![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)


![4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B3036605.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B3036606.png)
![1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036610.png)
![(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one](/img/structure/B3036611.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)
![2-{[1-(4-acetylphenyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B3036613.png)
![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)
![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)